Introduction: A Versatile Electrophilic Scaffold for Synthesis and Bioconjugation
Introduction: A Versatile Electrophilic Scaffold for Synthesis and Bioconjugation
An In-Depth Technical Guide to 2,3-Dichloro-N-methylmaleimide
2,3-Dichloro-N-methylmaleimide is a halogenated cyclic imide that has emerged as a powerful and versatile building block in both synthetic chemistry and the life sciences. As a member of the maleimide family, its core reactivity is centered on the electrophilic carbon-carbon double bond, making it a prime candidate for reactions with nucleophiles. However, the presence of two chlorine atoms profoundly influences its chemical behavior, creating a unique trifecta of reactivity: Michael addition, susceptibility to cross-coupling reactions, and participation in cycloadditions.
This guide, intended for researchers in chemistry and drug development, provides a comprehensive overview of 2,3-Dichloro-N-methylmaleimide, detailing its fundamental properties, key reactions, and applications. We will delve into its utility as a covalent modifier of proteins and as a scaffold for the synthesis of complex, polysubstituted heterocyclic compounds, offering both mechanistic insights and practical experimental guidance.
Section 1: Core Chemical and Physical Properties
2,3-Dichloro-N-methylmaleimide is a solid at room temperature and is stable under recommended storage conditions.[1] Its core identifiers and physicochemical properties are essential for its effective use in experimental design.
| Property | Value | Source(s) |
| CAS Number | 1123-61-1 | [2][3][4] |
| IUPAC Name | 3,4-dichloro-1-methylpyrrole-2,5-dione | [4] |
| Molecular Formula | C₅H₃Cl₂NO₂ | [2][3] |
| Molecular Weight | 179.99 g/mol | [2] |
| Melting Point | 94 - 96 °C | [1] |
| Appearance | Solid | [5] |
| Synonyms | N-Methyl-2,3-dichloromaleimide | [2][3][6] |
Section 2: Synthesis and Key Reaction Modalities
The synthetic utility of 2,3-Dichloro-N-methylmaleimide stems from its multiple reactive sites. The electron-withdrawing nature of the two carbonyl groups and the two chlorine atoms renders the double bond highly electrophilic, while the carbon-chlorine bonds provide handles for metal-catalyzed transformations.
General synthetic routes to substituted maleimides often involve the condensation of a primary amine with maleic anhydride, followed by a cyclization/dehydration step.[7] For dihalomaleimides, palladium-catalyzed cross-coupling reactions offer a powerful method for creating unsymmetrical 3,4-disubstituted derivatives from a common starting material.[8]
The primary reaction pathways that make this compound a valuable tool are:
-
Thiol-Michael Addition: The compound readily reacts with thiols, such as the side chain of cysteine residues in proteins, via a conjugate addition mechanism. This forms a stable thioether bond, making it an effective tool for bioconjugation.[9][10]
-
Palladium-Catalyzed Cross-Coupling: The two vinyl chloride moieties can be sequentially or simultaneously substituted using various organometallic reagents (e.g., organoindium or organotin compounds) in the presence of a palladium catalyst.[8] This allows for the programmed installation of diverse alkyl, aryl, or heteroaryl groups.
-
Diels-Alder Reaction: As a potent dienophile, the maleimide core can participate in [4+2] cycloaddition reactions with conjugated dienes to form complex bicyclic structures.[11][12]
Section 3: Applications in Research and Drug Development
The unique reactivity profile of 2,3-Dichloro-N-methylmaleimide makes it a valuable reagent in modern chemical biology and medicinal chemistry.
Covalent Probe and Inhibitor Development
The selective modification of proteins with small molecules is a cornerstone of chemical biology and drug discovery.[13] Functional amino acids, such as cysteine, often exhibit heightened nucleophilicity and can be targeted by reactive electrophiles.[13] Maleimides are among the most widely used electrophiles for targeting cysteine residues.[9][10]
2,3-Dichloro-N-methylmaleimide can be used to covalently label and inhibit proteins that rely on a functional cysteine for their activity. The presence of chlorine atoms can modulate the electrophilicity of the maleimide double bond, potentially fine-tuning its reactivity and selectivity. This strategy is central to the design of targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action. The term "Magic Chloro" has been used to describe the profound, sometimes unexpected, improvements in potency and pharmacokinetic properties when a chlorine atom is introduced into a drug candidate.[14]
Scaffold for Synthesis of Bioactive Heterocycles
Heterocyclic compounds form the structural core of a vast number of approved drugs.[15] The ability to rapidly generate libraries of diverse, polysubstituted heterocycles is therefore a key objective in drug discovery. Using palladium-catalyzed cross-coupling reactions, 2,3-dichloro-N-methylmaleimide serves as an ideal starting point for creating highly decorated maleimide derivatives.[8] This allows for systematic exploration of the chemical space around the maleimide core, enabling the optimization of structure-activity relationships for new therapeutic agents.
Section 4: Experimental Protocol: Covalent Labeling of a Cysteine-Containing Peptide
This protocol provides a representative workflow for labeling a model peptide containing a single cysteine residue with 2,3-Dichloro-N-methylmaleimide. This procedure is foundational for more complex applications, such as labeling proteins or developing activity-based probes.
Rationale: The reaction is performed in a phosphate buffer at a pH of ~7.4. This pH is a compromise: it is high enough to ensure a significant population of the cysteine thiol is in its more nucleophilic thiolate form (R-S⁻), but not so high as to promote significant hydrolysis of the maleimide ring. A slight excess of the maleimide reagent is used to drive the reaction to completion. The reaction is monitored by LC-MS to track the consumption of the starting peptide and the formation of the desired conjugate.
Materials:
-
Cysteine-containing peptide (e.g., Ac-Cys-Gly-NH₂)
-
2,3-Dichloro-N-methylmaleimide (DCMN)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Quenching reagent (e.g., 1 M Dithiothreitol, DTT)
-
LC-MS system for reaction monitoring
-
RP-HPLC system for purification
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the cysteine-containing peptide in the phosphate buffer.
-
Prepare a 10 mM stock solution of 2,3-Dichloro-N-methylmaleimide in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 100 µL of the 1 mM peptide solution.
-
Add 12 µL of the 10 mM DCMN stock solution (this provides a 1.2-fold molar excess of the labeling reagent).
-
Vortex gently to mix. The final concentration of the peptide will be approximately 0.89 mM.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1 hour. Protect the reaction from light if working with fluorescently-tagged molecules.
-
-
Reaction Monitoring (Optional but Recommended):
-
At t=0 and t=60 min, take a 5 µL aliquot of the reaction mixture, dilute it 1:100 in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid), and analyze by LC-MS.
-
Look for the disappearance of the starting peptide mass and the appearance of a new mass corresponding to [Peptide + DCMN - HCl]. The reaction proceeds via an addition-elimination mechanism.
-
-
Quenching:
-
Once the reaction is complete, add a 10-fold molar excess of a quenching reagent like DTT to consume any remaining unreacted DCMN.
-
-
Purification:
-
Purify the labeled peptide from the reaction mixture using reverse-phase HPLC (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% trifluoroacetic acid.
-
-
Analysis and Storage:
-
Confirm the identity and purity of the final product by LC-MS and/or NMR spectroscopy.[16]
-
Lyophilize the pure fractions and store the labeled peptide at -20°C or -80°C.
-
Section 5: Safety and Handling
2,3-Dichloro-N-methylmaleimide is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Identification: The compound is classified as acutely toxic and is fatal if swallowed.[6] It causes severe skin burns and eye damage and may cause an allergic skin reaction.[1] It is a corrosive solid.[1][17]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1] Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[18]
-
Handling: Avoid creating dust.[1] Do not eat, drink, or smoke when using this product.[1][18] Ensure thorough ventilation.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][18] Store locked up.[17][18]
-
Disposal: Dispose of waste material through a licensed professional waste disposal service.[1] Do not allow the product to enter drains.
Conclusion
2,3-Dichloro-N-methylmaleimide is far more than a simple halogenated derivative. It is a multifunctional chemical tool whose distinct reactive handles—the electrophilic double bond and the two vinyl chlorides—can be addressed with orthogonal reaction strategies. For drug discovery professionals and chemical biologists, it offers a robust platform for constructing covalent inhibitors, developing chemical probes, and synthesizing novel heterocyclic scaffolds. A thorough understanding of its properties, reactivity, and handling requirements is crucial to fully and safely exploit its significant potential in advancing scientific research.
References
-
Synchem. 2,3-Dichloro-N-methylmaleimide.
-
Shanghai Witofly Chemical Co.,Ltd. 2,3-Dichloro-N-methylmaleimide|1123-61-1.
-
P&S Chemicals. Product information, 2,3-Dichloro-n-methylmaleimide.
-
PubChem. 2,3-Dichloro-N-methylmaleimide | C5H3Cl2NO2 | CID 14293.
-
Safety Data Sheet. N-Methylmaleimide.
-
Fisher Scientific. SAFETY DATA SHEET - N-Methylmaleimide.
-
Sigma-Aldrich. SAFETY DATA SHEET - N-methylmaleimide.
-
Thermo Fisher Scientific. SAFETY DATA SHEET - N-Methylmaleimide.
-
Sigma-Aldrich. SAFETY DATA SHEET - Poly(ethylene glycol) methyl ether maleimide.
-
PubChemLite. 2,3-dichloro-n-methylmaleimide (C5H3Cl2NO2).
-
Sigma-Aldrich. 2,3-Dichloro-N-phenylmaleimide 3876-05-9.
-
Baud, M. G. J., et al. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. PubMed.
-
CymitQuimica. CAS 541-59-3: Maleimide.
-
Sigma-Aldrich. 2,3-Dibromo-N-methylmaleimide 99% 3005-27-4.
-
ResearchGate. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies | Request PDF.
-
ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2 3-DICHLORO-N-PHENYLMALEIMIDE.
-
ChemicalBook. 3876-05-9(2 3-DICHLORO-N-PHENYLMALEIMIDE) Product Description.
-
ResearchGate. Synthesis of the Formal Diels-Alder Adducts of N-substituted Dehydromaleimides and Anthracene.
-
Organic Chemistry Portal. Synthesis of maleimides.
-
Shannon, D. A., & Weerapana, E. (2015). Covalent protein modification: the current landscape of residue-specific electrophiles. PubMed.
-
The Royal Society of Chemistry. Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3- diene.
-
Doveston, R. G., et al. (2021). Cooperative stabilisation of 14-3-3σ protein–protein interactions via covalent protein modification. Chemical Science (RSC Publishing).
-
Arkat USA. Diels-Alder cycloaddition reactions of 1,1-dichloro-2,3,4,5.
-
ResearchGate. Approaches to covalent protein modification in chemical biology and drug discovery.
-
Semantic Scholar. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction.
-
Dow, M., et al. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. PubMed.
-
MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery.
-
MDPI. Current NMR Techniques for Structure-Based Drug Discovery.
-
PubMed Central. Exploring of N-phthalimide-linked 1,2,3-triazole analogues with promising anti-SARS-CoV-2 activity: synthesis, biological screening, and molecular modelling studies.
Sources
- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 2. synchem.de [synchem.de]
- 3. 2,3-Dichloro-N-methylmaleimide|1123-61-1-Shanghai Witofly Chemical Co.,Ltd [witofly.com]
- 4. pschemicals.com [pschemicals.com]
- 5. CAS 541-59-3: Maleimide | CymitQuimica [cymitquimica.com]
- 6. 2,3-Dichloro-N-methylmaleimide | C5H3Cl2NO2 | CID 14293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Maleimide synthesis [organic-chemistry.org]
- 9. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Covalent protein modification: the current landscape of residue-specific electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances: Heterocycles in Drugs and Drug Discovery [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. fishersci.com [fishersci.com]
